molecular formula C17H18Cl2N2O3 B1460394 N-(5-Amino-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide CAS No. 1020054-50-5

N-(5-Amino-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide

Cat. No.: B1460394
CAS No.: 1020054-50-5
M. Wt: 369.2 g/mol
InChI Key: WIJDXJNNJGSSES-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide is a useful research compound. Its molecular formula is C17H18Cl2N2O3 and its molecular weight is 369.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Lipoxygenase Inhibition

N-(5-Amino-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide and its derivatives have been explored for their potential as lipoxygenase inhibitors. In a study, various derivatives of this compound demonstrated moderately good activities against lipoxygenase enzyme, an enzyme involved in the inflammatory process, suggesting potential therapeutic applications in conditions where lipoxygenase plays a role (Aziz‐ur‐Rehman et al., 2016).

Cyclooxygenase and Lipoxygenase Pathways Inhibition

In the context of dual inhibition of cyclooxygenase and lipoxygenase pathways, a related butanamide derivative, S 19812, showed promise as a therapeutic agent for pain and inflammation associated with conditions like osteoarthritis (Tordjman et al., 2003). Another study on the synthesis of S 19812 further supports its role in inhibiting these pathways (Tordjman et al., 2003).

Anticonvulsant Properties

The compound Progabide®, which has a structural similarity to this compound, was synthesized for use in pharmacokinetic and metabolism studies, suggesting its application in anticonvulsant therapy (Allen & Giffard, 1982).

Antimicrobial and Anticancer Activities

A study on N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide, a related compound, revealed its potential in antimicrobial and anticancer activities. It showed good antimicrobial activity and comparable anticancer activity against lung carcinoma, indicating its potential in these areas (Sirajuddin et al., 2015).

Dipeptidyl Peptidase IV Inhibition

A series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides, which are structurally related to this compound, were synthesized and evaluated as inhibitors of dipeptidyl peptidase IV. These derivatives showed potent inhibitory activity, highlighting potential applications in the treatment of type 2 diabetes (Nitta et al., 2008).

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3/c1-23-16-7-5-12(20)10-14(16)21-17(22)3-2-8-24-15-6-4-11(18)9-13(15)19/h4-7,9-10H,2-3,8,20H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJDXJNNJGSSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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